N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide
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Overview
Description
N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole ring, a carbamothioyl group, and a phenylcarbonyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby blocking its activity . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(4-sulfamoylphenyl)carbamothioyl amides
Uniqueness
N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide is unique due to its specific structural features, such as the benzodioxole ring and the combination of carbamothioyl and phenylcarbonyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H19N3O4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[(4-benzamido-3-methylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H19N3O4S/c1-14-11-17(8-9-18(14)25-21(27)15-5-3-2-4-6-15)24-23(31)26-22(28)16-7-10-19-20(12-16)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)(H2,24,26,28,31) |
InChI Key |
CXJOQEHPHBSKLV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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